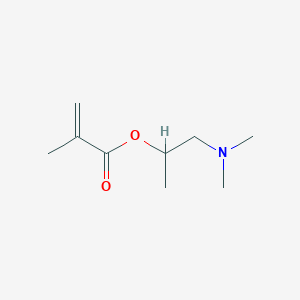
2-(Dimethylamino)-1-methylethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-1-methylethyl methacrylate, commonly known as DMAEMA, is a methacrylate monomer that has gained significant attention in the field of polymer science due to its unique properties. DMAEMA is a water-soluble monomer that can be easily polymerized with other monomers to form copolymers with various properties. The purpose of
Mecanismo De Acción
The mechanism of action of DMAEMA copolymers depends on the copolymer composition and the environmental conditions. DMAEMA copolymers can be pH-responsive, temperature-responsive, or stimuli-responsive, which means that they can respond to changes in pH, temperature, or external stimuli, such as light or electric fields. The response of DMAEMA copolymers can result in the release of drugs or other bioactive molecules, the uptake of cells, or the formation of hydrogels.
Efectos Bioquímicos Y Fisiológicos
DMAEMA copolymers have been shown to have low toxicity and biocompatibility in vitro and in vivo. DMAEMA copolymers have been used in various applications, such as drug delivery, gene delivery, and tissue engineering, without causing significant adverse effects. The biocompatibility of DMAEMA copolymers can be attributed to their water solubility, low toxicity, and ability to form hydrogels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAEMA copolymers have several advantages for lab experiments. They can be easily synthesized and purified, and their properties can be tailored by varying the copolymer composition. DMAEMA copolymers can be used for various applications, such as drug delivery, gene delivery, and tissue engineering. However, DMAEMA copolymers also have limitations. The response of DMAEMA copolymers can be affected by environmental conditions, such as pH, temperature, and external stimuli, which can limit their application in certain conditions. DMAEMA copolymers can also be challenging to characterize due to their complex structure and properties.
Direcciones Futuras
DMAEMA copolymers have significant potential for various applications in the field of polymer science. Future research directions for DMAEMA copolymers include the development of new copolymer compositions, the optimization of copolymer properties, and the exploration of new applications. DMAEMA copolymers can also be used in combination with other polymers or bioactive molecules to enhance their properties and applications. The development of new characterization methods for DMAEMA copolymers can also aid in the understanding of their properties and applications.
Métodos De Síntesis
DMAEMA can be synthesized by reacting methacrylic acid with dimethylamine in the presence of a catalyst. The reaction yields DMAEMA and water as a byproduct. The reaction can be carried out under mild reaction conditions, and the resulting DMAEMA can be purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
DMAEMA has been extensively studied in the field of polymer science due to its unique properties. It has been used as a building block for the synthesis of various copolymers, such as pH-responsive polymers, temperature-responsive polymers, and stimuli-responsive polymers. DMAEMA copolymers have been used in various applications, such as drug delivery, gene delivery, and tissue engineering.
Propiedades
Número CAS |
18262-03-8 |
|---|---|
Nombre del producto |
2-(Dimethylamino)-1-methylethyl methacrylate |
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-(dimethylamino)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-7(2)9(11)12-8(3)6-10(4)5/h8H,1,6H2,2-5H3 |
Clave InChI |
UOISBTHHJANVEM-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)OC(=O)C(=C)C |
SMILES canónico |
CC(CN(C)C)OC(=O)C(=C)C |
Otros números CAS |
18262-03-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
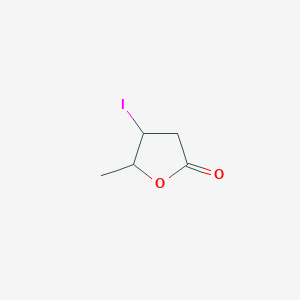
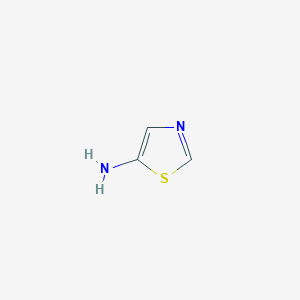
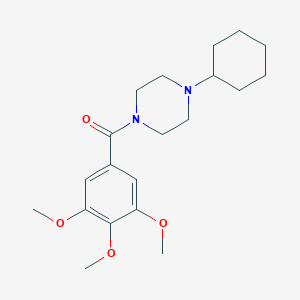
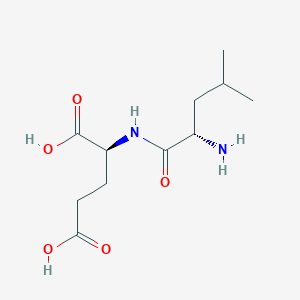
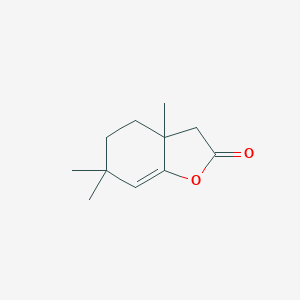
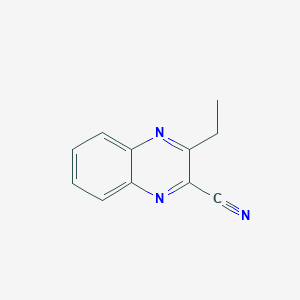

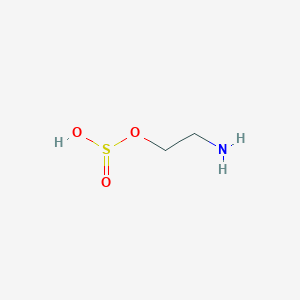
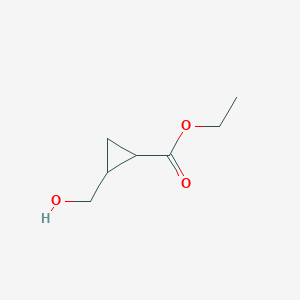

![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)